molecular formula C29H29N5O5 B6482281 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 899213-08-2

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B6482281
CAS No.: 899213-08-2
M. Wt: 527.6 g/mol
InChI Key: ZRBDIXBUVOULTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex 4H,5H - [1,2,4] triazolo[4,3-a]quinazolin-5-one core structure, which is a scaffold of significant interest in medicinal chemistry. Scientific literature indicates that closely related triazolo[4,3-a]quinazolinone compounds have demonstrated potent H1-antihistaminic activity in pharmacological studies . These analogs were shown to protect animal models from histamine-induced bronchospasm effectively, with one lead compound exhibiting greater efficacy (72.76% protection) than the standard chlorpheniramine maleate (71%) and displaying significantly reduced sedative effects (10% vs. 25% sedation) . This suggests the triazoloquinazolinone class has strong potential for the development of non-sedating antihistamine therapies. The specific structure of this reagent, which includes a 2-phenylethyl substitution on the triazoloquinazoline core and a 3,4,5-trimethoxyphenylpropanamide side chain, may be designed to modulate its bioactivity, potency, and selectivity. Researchers can utilize this compound as a key intermediate or as a pharmacological tool compound for exploring new therapeutic agents, structure-activity relationships (SAR), and mechanism-of-action studies, particularly within immunology, allergy, and inflammatory disease research . The product is supplied with a guaranteed purity of 95% or higher and is intended for use in a controlled laboratory environment by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O5/c1-37-23-17-20(18-24(38-2)27(23)39-3)30-26(35)14-13-25-31-32-29-33(16-15-19-9-5-4-6-10-19)28(36)21-11-7-8-12-22(21)34(25)29/h4-12,17-18H,13-16H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBDIXBUVOULTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

2.1.1. 3-(4-(3-Isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide (CAS 895648-26-7)
  • Core structure: Shared triazoloquinazolinone backbone.
  • Substituent differences :
    • 4-position : 3-Isopropoxypropyl vs. 2-phenylethyl in the target compound.
    • Amide group : N-(1-phenylethyl) vs. N-(3,4,5-trimethoxyphenyl).
  • Molecular weight : 461.6 g/mol (vs. ~497 g/mol estimated for the target compound).
  • Functional implications: The isopropoxypropyl group may reduce steric hindrance compared to the bulkier phenylethyl group.
2.1.2. 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
  • Core structure : Simpler triazole ring without quinazoline fusion.
  • Key similarity : Presence of the 3,4,5-trimethoxyphenyl group.
  • Activity : These compounds exhibit moderate antiproliferative activity against cancer cell lines (IC₅₀ ~10–50 µM) .
  • Synthesis: Prepared via alkylation of triazole-thiol intermediates, contrasting with the cyclocondensation route for triazoloquinazolinones .

Functional Group Analysis

Compound Core Structure 4-Position Substituent Amide Group Reported Activity
Target compound Triazoloquinazolinone 2-Phenylethyl N-(3,4,5-trimethoxyphenyl) Hypothesized anticancer
CAS 895648-26-7 Triazoloquinazolinone 3-Isopropoxypropyl N-(1-phenylethyl) Not reported
4-Phenyl-5-(trimethoxyphenyl)-4H-triazoles Triazole Phenyl Methylthio derivatives Antiproliferative (IC₅₀ ~10–50 µM)

Structure-Activity Relationship (SAR) Insights

  • Trimethoxyphenyl group : Critical for binding to tubulin’s colchicine site, as seen in combretastatin analogues . Its absence in CAS 895648-26-7 may limit tubulin-targeting efficacy.
  • Phenylethyl vs. isopropoxypropyl : The phenylethyl group’s aromaticity may enhance binding to hydrophobic pockets in kinases or tubulin.
  • Triazoloquinazolinone vs. triazole: The fused quinazoline ring in the target compound likely improves DNA intercalation or enzyme inhibition compared to simpler triazoles .

Research Findings and Implications

  • Synthetic challenges : Introduction of the phenylethyl group may require optimized coupling conditions to avoid steric interference during cyclization .
  • Comparative solubility : The target compound’s higher molecular weight (~497 g/mol) vs. CAS 895648-26-7 (461.6 g/mol) may reduce aqueous solubility, necessitating formulation strategies.

Preparation Methods

Nucleophilic Aromatic Substitution

  • Reagents :

    • 1-Chloro-triazoloquinazolinone (1.0 equiv)

    • N-(3,4,5-Trimethoxyphenyl)propanamide (1.1 equiv)

    • Base: K2CO3 (2.0 equiv).

  • Conditions :

    • Solvent : Dimethyl sulfoxide (DMSO) at 80°C.

    • Reaction Time : 6–8 hours.

    • Yield : 60–70%.

Mitsunobu Reaction

  • Reagents :

    • 1-Hydroxy-triazoloquinazolinone (1.0 equiv)

    • N-(3,4,5-Trimethoxyphenyl)propanamide (1.2 equiv)

    • DIAD (1.5 equiv), PPh3 (1.5 equiv).

  • Conditions :

    • Solvent : Tetrahydrofuran (THF) at 25°C.

    • Reaction Time : 12–24 hours.

    • Yield : 75–85%.

Green Chemistry Approaches

A novel deep eutectic solvent (DES) composed of glucose, pregabalin, and urea enhances reaction efficiency for triazoloquinazolinone derivatives:

  • DES Preparation : Mix glucose, pregabalin, and urea (2:1:1 molar ratio) at 80°C until homogeneous.

  • Reaction : One-pot cyclization and amidation in DES at 60°C for 30–60 minutes.

  • Advantages :

    • Yield : 80–99%.

    • Reusability : Catalyst retained >90% activity after 5 cycles.

Comparative Analysis of Methods

ParameterTraditional AlkylationMitsunobuDES Method
Yield (%)65–7575–8580–99
Time (h)12–1812–240.5–1
CatalystKOtBuPPh3/DIADDES
Temperature (°C)252560
SolventTHFTHFSolvent-free

Challenges and Optimization

  • Steric Hindrance : Bulky 2-phenylethyl and trimethoxyphenyl groups necessitate polar aprotic solvents (e.g., DMSO) to improve solubility.

  • Byproducts : Over-alkylation at N4 is mitigated by using 1.2 equiv of alkylating agent.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this triazoloquinazoline derivative?

  • Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions requiring precise control of:

  • Temperature : Reflux conditions (e.g., 80–120°C) to facilitate cyclization .
  • Solvent selection : Polar aprotic solvents like DMF or dioxane enhance reaction efficiency .
  • Catalysts : Triethylamine or NaH improves yields in amidation and cyclization steps .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .
    • Key Reference : Multi-step optimization protocols for analogous compounds are detailed in .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms proton environments and substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm) .
  • HPLC : Monitors reaction progress and purity (>95%) using C18 columns and acetonitrile/water gradients .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
    • Key Reference : Analytical workflows for triazoloquinazolines are described in .

Q. How does the 3,4,5-trimethoxyphenyl substituent influence physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Methoxy groups enhance logP values (predicted ~3.5), improving membrane permeability .
  • Solubility : Poor aqueous solubility (e.g., <0.1 mg/mL) necessitates DMSO-based stock solutions for bioassays .
  • Stability : Degradation under acidic conditions (pH <4) requires storage at -20°C .
    • Key Reference : Substituent effects in related analogs are discussed in .

Advanced Research Questions

Q. How can structural modifications resolve contradictory bioactivity data across assays?

  • Methodological Answer :

  • SAR Studies : Systematically alter substituents (e.g., phenylethyl vs. chlorobenzyl groups) to isolate activity drivers .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolic Profiling : Identify unstable metabolites via LC-MS/MS to distinguish false negatives .
    • Key Reference : Strategies for SAR and data validation are outlined in .

Q. What molecular modeling approaches predict interactions with therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like 14-α-demethylase (PDB: 3LD6) .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .
  • Free Energy Calculations : Compute ΔG binding with MM-PBSA to prioritize analogs .
    • Key Reference : Docking protocols for triazoloquinazolines are demonstrated in .

Q. How can reaction conditions be scaled for reproducible synthesis without compromising yield?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve scalability for cyclization steps (residence time: 30–60 min) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) via response surface methodology .
  • In-line Analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring .
    • Key Reference : Scalable synthesis strategies are detailed in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.